8-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
8-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromomethyl group attached to the eighth position of the tetrahydroisoquinoline ring system. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline typically involves the bromomethylation of 1,2,3,4-tetrahydroisoquinoline. One common method includes the use of paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) as reagents . This reaction is advantageous as it minimizes the generation of highly toxic byproducts.
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes. These processes may include the initial formation of the tetrahydroisoquinoline core followed by selective bromomethylation using bromine or bromine-containing reagents under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 8-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Carbonyl compounds such as aldehydes or ketones.
Reduction Products: Methyl derivatives of the original compound.
Scientific Research Applications
8-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents targeting neurological disorders and cancer.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 8-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of enzyme activity, disruption of protein-protein interactions, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
- 8-(Chloromethyl)-1,2,3,4-tetrahydroisoquinoline
- 8-(Hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline
- 8-(Methyl)-1,2,3,4-tetrahydroisoquinoline
Comparison:
- Electrophilicity: The bromomethyl group in 8-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline is more electrophilic compared to the chloromethyl and hydroxymethyl groups, making it more reactive in nucleophilic substitution reactions.
- Biological Activity: The presence of the bromomethyl group can enhance the compound’s ability to interact with biological targets, potentially leading to increased biological activity.
- Synthetic Utility: The bromomethyl derivative is often preferred in synthetic chemistry due to its higher reactivity and ease of functionalization .
Properties
Molecular Formula |
C10H12BrN |
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Molecular Weight |
226.11 g/mol |
IUPAC Name |
8-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C10H12BrN/c11-6-9-3-1-2-8-4-5-12-7-10(8)9/h1-3,12H,4-7H2 |
InChI Key |
VUGRCXSYELZJKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C=CC=C2CBr |
Origin of Product |
United States |
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